2-(4-METHYLPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE
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Overview
Description
2-(4-METHYLPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE is an organic compound with a complex structure that includes a phenoxy group, a thienylsulfonyl group, and a piperazine ring
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present[][1].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles[][1].
Major Products Formed
Scientific Research Applications
2-(4-METHYLPHENOXY)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials[][1].
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLPHENOXY)TRIETHYLAMINE: Shares the phenoxy group but differs in the presence of the triethylamine moiety.
2-(2-METHOXY-4-METHYLPHENOXY)PHENYLAMINE: Contains a similar phenoxy group but with additional methoxy and phenylamine groups[][1].
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-14-4-6-15(7-5-14)23-13-16(20)18-8-10-19(11-9-18)25(21,22)17-3-2-12-24-17/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQFJDIMSVOCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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